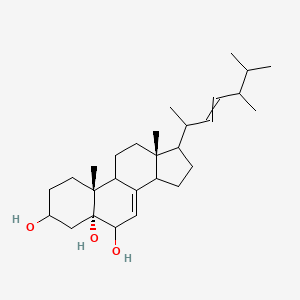
5alpha-Ergosta-7,22-diene-3beta,5,6-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Ergosta-7,22-diene-3beta,5,6-triol: is a naturally occurring sterol derivative. It is a type of ergostane, which is a steroid nucleus with a specific arrangement of carbon atoms. This compound is known for its unique structural features, including multiple hydroxyl groups and double bonds, which contribute to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Ergosta-7,22-diene-3beta,5,6-triol typically involves multiple steps, starting from simpler sterol precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the sterol nucleus.
Dehydration: Removal of water molecules to form double bonds.
Isomerization: Rearrangement of the molecular structure to achieve the desired configuration.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of fungi or bacteria are used to convert sterol precursors into the desired product. This method is advantageous due to its efficiency and eco-friendliness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, altering the compound’s structure.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: Formation of ergosta-7,22-diene-3-one derivatives.
Reduction: Formation of ergosta-7,22-diene-3beta,5,6-triol derivatives with reduced double bonds.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: : 5alpha-Ergosta-7,22-diene-3beta,5,6-triol is used as a precursor in the synthesis of various steroidal compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: : The compound is studied for its role in cell membrane structure and function. It is also investigated for its potential as a biomarker for certain fungal infections.
Medicine: : Research has shown that this compound exhibits anti-inflammatory and anticancer properties. It is being explored as a potential therapeutic agent for various diseases.
Industry: : In the industrial sector, this compound is used in the production of steroid-based pharmaceuticals and as a component in certain cosmetic formulations.
Mechanism of Action
The biological activity of 5alpha-Ergosta-7,22-diene-3beta,5,6-triol is primarily attributed to its interaction with cell membranes and specific enzymes. The hydroxyl groups and double bonds in its structure allow it to interact with lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 5alpha-Ergosta-7,22-diene-3beta,5-diol
- Ergosta-7,22-dien-3-ol
- (3beta,5alpha,22E)-3,5-Dihydroxyergosta-7,22-dien-6-one
Uniqueness: : 5alpha-Ergosta-7,22-diene-3beta,5,6-triol is unique due to the presence of three hydroxyl groups and specific double bonds, which confer distinct biological activities compared to its analogs. Its ability to modulate membrane properties and enzyme activities sets it apart from other similar sterols.
Properties
Molecular Formula |
C28H46O3 |
|---|---|
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(5R,10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C28H46O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-25,29-31H,9-14,16H2,1-6H3/t18?,19?,20?,22?,23?,24?,25?,26-,27-,28+/m1/s1 |
InChI Key |
ARXHRTZAVQOQEU-ISMWAZJBSA-N |
Isomeric SMILES |
CC(C)C(C)C=CC(C)C1CCC2[C@@]1(CCC3C2=CC([C@@]4([C@@]3(CCC(C4)O)C)O)O)C |
Canonical SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-4-[(3-bromophenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one](/img/structure/B14803457.png)
![2-({[(2E)-3-(4-methylphenyl)prop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B14803473.png)
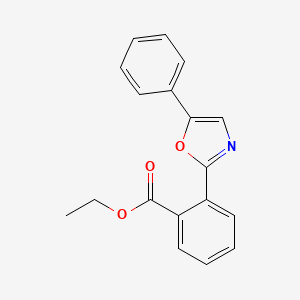

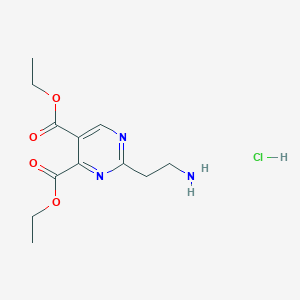
![4-[(10S,13R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14803485.png)
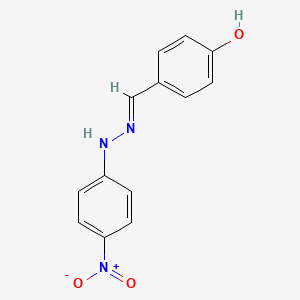
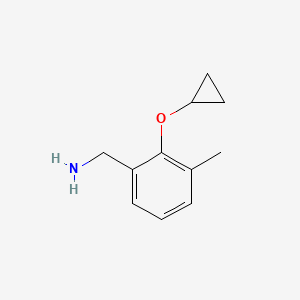
![7-Hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14803516.png)
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14803519.png)
![3-phenyl-N'-[(1E)-1-phenylethylidene]propanehydrazide](/img/structure/B14803526.png)


![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)
